N-(pyridin-4-ylmethyl)hexan-1-amine

Description

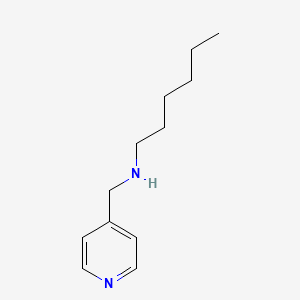

N-(Pyridin-4-ylmethyl)hexan-1-amine is a secondary amine featuring a hexyl chain linked to a pyridin-4-ylmethyl group.

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

N-(pyridin-4-ylmethyl)hexan-1-amine |

InChI |

InChI=1S/C12H20N2/c1-2-3-4-5-8-14-11-12-6-9-13-10-7-12/h6-7,9-10,14H,2-5,8,11H2,1H3 |

InChI Key |

HYNWOLXCVSKUFA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNCC1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)hexan-1-amine typically involves the reaction of pyridine-4-carboxaldehyde with hexylamine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of pyridine-4-carboxaldehyde reacts with hexylamine to form an imine intermediate, which is then reduced to the desired amine using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)hexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are commonly used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(pyridin-4-ylmethyl)hexan-1-amine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to inhibit the proliferation of A431 vulvar epidermal carcinoma cells by inducing apoptosis through caspase activation pathways. This suggests its potential use as an anticancer agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against several bacterial strains. It was particularly effective against Gram-positive bacteria, indicating its potential in developing new antibiotics.

Case Study: Antimicrobial Efficacy

Research conducted on different bacterial strains revealed that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including reductive amination of pyridine derivatives with hexan-1-amine. This versatility allows for the creation of numerous derivatives that can enhance its biological activity.

Data Table: Summary of Biological Activities

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics, although detailed toxicological assessments are necessary to fully understand its safety profile. Initial findings indicate minimal toxicity at therapeutic doses, making it a candidate for further clinical studies .

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, while the amine group can form ionic or covalent bonds with target molecules.

Comparison with Similar Compounds

Structural Comparison

The table below summarizes structural features, molecular weights, and key spectral data for N-(pyridin-4-ylmethyl)hexan-1-amine and its analogs:

Key Observations :

Physicochemical Properties

While direct thermophysical data for this compound are unavailable, studies on hexan-1-amine derivatives suggest:

- Hydrophobicity : Longer alkyl chains (e.g., hexyl in this compound) increase lipophilicity, as evidenced by the yellow oil state of 3aa .

- Solubility : Aromatic substituents (e.g., pyridine or methoxyphenyl groups) enhance water solubility compared to purely aliphatic analogs due to polar interactions .

Biological Activity

N-(pyridin-4-ylmethyl)hexan-1-amine, a compound characterized by its pyridine ring and aliphatic amine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the pyridine ring contributes to its pharmacophoric properties, making it a candidate for various biological applications. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often function through modulation of enzyme activities, receptor interactions, or cellular pathways.

- NAMPT Activation : One notable mechanism involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ biosynthesis. Increased NAD+ levels are associated with enhanced cellular metabolism and energy regulation, which can have therapeutic implications in metabolic disorders such as obesity and diabetes .

- GPR88 Agonism : Another potential mechanism is the agonistic effect on G protein-coupled receptors (GPCRs), particularly GPR88. This receptor is implicated in various neurological disorders, and compounds that modulate its activity may offer new avenues for treating conditions like addiction and mood disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. A series of compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with low nanomolar IC50 values reported for some analogs . This suggests a promising application in developing new antibiotics.

Anticancer Potential

The compound has also been investigated for anticancer properties. In vitro studies showed that certain derivatives could induce apoptosis in cancer cell lines by modulating caspase activity, a critical pathway in programmed cell death. For instance, one study revealed a 5.2-fold increase in caspase-3 levels in treated MCF-7 cells compared to controls .

Case Study 1: Obesity Management

A study involving high-fat diet-induced obese mice demonstrated that administration of this compound significantly reduced body weight and improved metabolic parameters. This effect was linked to increased NAMPT activity and subsequent elevations in NAD+ levels, highlighting its potential as an anti-obesity agent .

Case Study 2: Neurological Disorders

In another investigation focused on GPR88 modulation, compounds derived from this compound showed promise in reducing alcohol consumption in animal models. These findings support further exploration into its therapeutic potential for treating substance use disorders .

Data Tables

Q & A

Basic: What are the optimal synthetic routes for N-(pyridin-4-ylmethyl)hexan-1-amine, and how can its purity be verified?

Methodological Answer:

The synthesis of this compound typically involves coupling a pyridinylmethylamine derivative with a hexan-1-amine precursor. A common approach is to use reductive amination or nucleophilic substitution reactions. For example:

- Step 1 : React 4-(aminomethyl)pyridine with hexan-1-amine under basic conditions (e.g., NaH or K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile .

- Step 2 : Purify the crude product via column chromatography (e.g., using ethyl acetate/hexane gradients) to isolate the target compound .

- Purity Verification : Confirm purity using ESI-MS (to detect molecular ion peaks, e.g., m/z 193 [M+H]⁺) and ¹H/¹³C NMR to validate structural integrity (e.g., pyridine ring protons at δ 8.5–7.5 ppm and alkyl chain signals at δ 1.2–1.6 ppm) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (ESI-MS) : Provides molecular weight confirmation (e.g., m/z 193 [M+H]⁺) and fragmentation patterns .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., N-H stretches ~3300 cm⁻¹, C-N stretches ~1250 cm⁻¹) .

Advanced: How can researchers address discrepancies between theoretical and experimental spectral data for this compound?

Methodological Answer:

Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

- Multi-Technique Cross-Validation : Compare NMR, MS, and IR data to identify inconsistencies .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental values .

- Controlled Recrystallization : Repurify the compound under varied conditions (e.g., solvent polarity, temperature) to isolate stereoisomers or eliminate impurities .

Advanced: What role does solvent choice play in the thermodynamic properties of this compound during synthesis?

Methodological Answer:

Solvent polarity and hydrogen-bonding capacity significantly influence reaction kinetics and product stability:

- Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of amines, accelerating coupling reactions but may require higher temperatures .

- Nonpolar Solvents (Hexane, Toluene) : Favor thermodynamic control in reversible reactions, improving selectivity for less-soluble products .

- Thermodynamic Data : Refer to studies on hexan-1-amine mixtures (e.g., volumetric and refractive index data in DMF/amine systems) to predict solubility and phase behavior .

Advanced: What strategies are effective in optimizing coupling reactions involving the pyridinylmethylamine moiety?

Methodological Answer:

- Catalytic Systems : Use Pd-based catalysts (e.g., Pd₂(dba)₃/CyJohnPhos) for Buchwald-Hartwig couplings to form C-N bonds efficiently .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 1–2 hours at 120°C vs. 24 hours conventionally) while improving yields .

- Base Selection : Strong bases (e.g., Cs₂CO₃) deprotonate amines, enhancing nucleophilicity in SNAr reactions .

Advanced: What in vitro assays are suitable for evaluating the kinase inhibitory potential of this compound derivatives?

Methodological Answer:

- Kinase Inhibition Assays :

- Cellular Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.